molecular formula C11H15ClO B14325015 2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene CAS No. 109755-77-3

2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene

Cat. No.: B14325015
CAS No.: 109755-77-3
M. Wt: 198.69 g/mol
InChI Key: UCDUBCIQQSOYTI-UHFFFAOYSA-N
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Description

2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene is an organic compound with a benzene ring substituted with three methyl groups and a chloromethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene typically involves the reaction of 1,3,5-trimethylbenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The chloromethoxy group can be reduced to a hydroxymethyl group.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

    Substitution: Products include various ethers and alcohols.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

Scientific Research Applications

2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene involves its interaction with various molecular targets. The chloromethoxy group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene is unique due to its combination of a benzene ring with a chloromethoxy methyl group. This structure imparts specific chemical properties, making it valuable in various applications.

Properties

CAS No.

109755-77-3

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

2-(chloromethoxymethyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C11H15ClO/c1-8-4-9(2)11(6-13-7-12)10(3)5-8/h4-5H,6-7H2,1-3H3

InChI Key

UCDUBCIQQSOYTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)COCCl)C

Origin of Product

United States

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